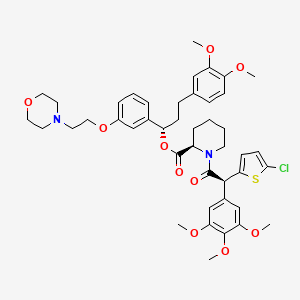
(S)-(R)-3-(3,4-Dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propyl-1-((S)-2-(5-chlorothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acetyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 19b is a synthetic organic compound that acts as an inhibitor of FKBP prolyl isomerase 5 (also known as FKBP51). This compound has a novel selectivity motif compared to previously identified inhibitor tools such as SAFit1 and SAFit2. It is proposed as an investigative tool for the study of neuropathic pain in animal models .
Preparation Methods
The preparation of compound 19b involves a series of synthetic routes and reaction conditions. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3,4-dimethoxyphenyl, 3-(2-morpholinoethoxy)phenyl, and 5-chlorothiophen-2-yl.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the use of piperidine-2-carboxylate as a key intermediate.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Compound 19b undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound with other groups, resulting in the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
Compound 19b has several scientific research applications, including:
Chemistry: It is used as a tool compound for studying the selective inhibition of FKBP prolyl isomerase 5.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of compound 19b involves its selective inhibition of FKBP prolyl isomerase 5. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved include the desensitization of TRPV1 in primary sensory neurons, which is associated with the compound’s effects on neuropathic pain .
Comparison with Similar Compounds
Compound 19b is unique in its selectivity motif compared to other similar compounds such as SAFit1 and SAFit2. The key differences include:
Selectivity: Compound 19b has a novel selectivity motif that enables strong selectivity for FKBP prolyl isomerase 5 over its closest homologue, FKBP52.
Structure: The compound contains thiophene-containing moieties that stabilize a flipped-out conformation of Phe67 of FKBP prolyl isomerase 5, which is not observed in other similar compounds.
Similar Compounds: Similar compounds include SAFit1, SAFit2, and other FKBP prolyl isomerase 5 inhibitors.
Properties
Molecular Formula |
C44H53ClN2O10S |
|---|---|
Molecular Weight |
837.4 g/mol |
IUPAC Name |
[(1S)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2R)-1-[(2S)-2-(5-chlorothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C44H53ClN2O10S/c1-50-35-15-13-29(25-36(35)51-2)12-14-34(30-9-8-10-32(26-30)56-24-21-46-19-22-55-23-20-46)57-44(49)33-11-6-7-18-47(33)43(48)41(39-16-17-40(45)58-39)31-27-37(52-3)42(54-5)38(28-31)53-4/h8-10,13,15-17,25-28,33-34,41H,6-7,11-12,14,18-24H2,1-5H3/t33-,34+,41-/m1/s1 |
InChI Key |
YNEIEJWJOCHOPA-PURUWSQVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@H]4CCCCN4C(=O)[C@@H](C5=CC=C(S5)Cl)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5=CC=C(S5)Cl)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















